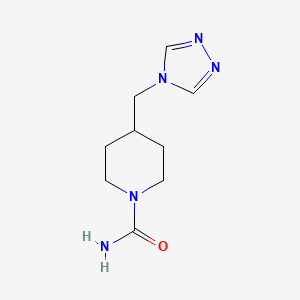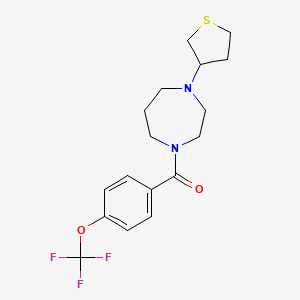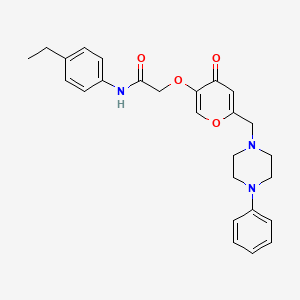
4-(1,2,4-Triazol-4-ylmethyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(1,2,4-Triazol-4-ylmethyl)piperidine-1-carboxamide” is a compound that contains both piperidine and 1,2,4-triazole moieties . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Similarly, the synthesis of 1,2,4-triazole-containing scaffolds has also been extensively studied . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a 1,2,4-triazole ring, which is a five-membered heterocycle with three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the formation of piperidine derivatives include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Similarly, the formation of 1,2,4-triazole-containing scaffolds involves various synthetic routes .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
- Inhibitors of Soluble Epoxide Hydrolase : Triazine derivatives, closely related to 4-(1,2,4-Triazol-4-ylmethyl)piperidine-1-carboxamide, have been identified as inhibitors of soluble epoxide hydrolase. These compounds were discovered using high-throughput screening and encoded library technology. They demonstrate significant in vivo target engagement and are suitable for investigation in various disease models (R. K. Thalji et al., 2013).
Synthetic Chemistry Applications
- Synthesis of N,S-Containing Heterocycles : Piperidinium derivatives, related to the compound , have been used in the synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides, demonstrating the versatility of these compounds in organic synthesis (V. Dotsenko et al., 2012).
Drug Development
- CGRP Receptor Antagonist Synthesis : Compounds structurally similar to this compound have been synthesized as potent calcitonin gene-related peptide (CGRP) receptor antagonists. This research highlights the potential of such compounds in the development of new drugs (Reginald O. Cann et al., 2012).
Medicinal Chemistry
- Potential Antipsychotic Agents : Heterocyclic analogues of this compound family have been evaluated for their potential as antipsychotic agents. These compounds showed promising activity in both in vitro receptor binding and in vivo behavioral models (M. H. Norman et al., 1996).
Catalysis
Lewis Basic Catalysts : L-Piperazine-2-carboxylic acid derived N-formamides, related to the compound of interest, have been developed as highly enantioselective Lewis basic catalysts. These are utilized in the hydrosilylation of N-aryl imines, demonstrating their application in catalysis (Zhouyu Wang et al., 2006).
Antimicrobial Activity : Some derivatives of 1,2,4-triazole, closely related to the compound , have been synthesized and showed good antimicrobial activity against various microorganisms. This underscores their potential use in the development of new antimicrobial agents (S. Fandaklı et al., 2012).
Inotropic Activity : Certain derivatives of 1,2,4-triazole have been synthesized and evaluated for positive inotropic activity. These compounds showed promising results in enhancing stroke volume in isolated rabbit-heart preparations (Ji-Yong Liu et al., 2009).
Wirkmechanismus
Mode of Action
It is known that compounds containing the 1,2,4-triazole ring, such as en300-7536769, are characterized by multidirectional biological activity . Similarly, piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential interactions with biological targets.
Biochemical Pathways
It is known that 1,2,4-triazole derivatives have shown significant antibacterial activity . This suggests that EN300-7536769 may interact with biochemical pathways related to bacterial growth and proliferation.
Result of Action
Given the known biological activity of 1,2,4-triazole and piperidine derivatives , it is likely that EN300-7536769 has significant impacts at the molecular and cellular levels.
Action Environment
It is known that the global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Therefore, the development and use of compounds like EN300-7536769 may be influenced by factors such as the prevalence of drug-resistant bacteria in the environment.
Eigenschaften
IUPAC Name |
4-(1,2,4-triazol-4-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c10-9(15)14-3-1-8(2-4-14)5-13-6-11-12-7-13/h6-8H,1-5H2,(H2,10,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDCXRRNBOFSTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NN=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}prop-2-ynoic acid](/img/structure/B2989139.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2989142.png)
![7-(4-bromophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2989143.png)

![1-[4-(3-Chlorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2989146.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)propanamide](/img/structure/B2989149.png)
![2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde](/img/structure/B2989151.png)
![5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B2989152.png)


![2-[4-(3-Chlorophenyl)piperazino]-5-pyrimidinecarbonitrile](/img/structure/B2989157.png)